molecular formula C10H9FN2OS B6045326 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone

6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone

Cat. No. B6045326
M. Wt: 224.26 g/mol
InChI Key: BOLANFBGZJGOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as FPyU, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and is characterized by its unique molecular structure, which consists of a pyrimidine ring fused with a thioxo group and a phenyl ring with a fluorine atom attached to it. In

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not yet fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific cellular targets, such as enzymes and receptors. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique molecular structure makes it a promising candidate for the development of new therapeutic agents. However, one limitation of using 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone in lab experiments is its relatively limited stability, which may affect its biological activity over time.

Future Directions

There are several future directions for the research on 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential area of focus is the development of new therapeutic agents based on the molecular structure of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone may also be an area of interest for future research.
Conclusion:
In conclusion, 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound with a unique molecular structure that has gained significant attention in the field of medicinal chemistry. Its potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Although its mechanism of action is not yet fully understood, further research may provide valuable insights into its biological activity and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone involves the reaction of 2-aminopyrimidine with carbon disulfide and sodium hydroxide in the presence of 2-fluorobenzaldehyde. The reaction leads to the formation of 6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone as a white solid with a high yield.

Scientific Research Applications

6-(2-fluorophenyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.

properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLANFBGZJGOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)NC1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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